5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Description
The compound 5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane features a bicyclic scaffold comprising a morpholine-like 2-oxa-5-azabicyclo[2.2.1]heptane core fused to a 4-methoxypyrimidine substituent. This bridged morpholine architecture is notable for its conformational rigidity, which enhances binding specificity and metabolic stability in drug design .
Properties
IUPAC Name |
5-(4-methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-14-9-2-3-11-10(12-9)13-5-8-4-7(13)6-15-8/h2-3,7-8H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZAIBQLKYVRBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CC3CC2CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a [3+3] cyclization process, where a pyrimidine derivative reacts with an oxirane or aziridine intermediate . This reaction is often catalyzed by a Lewis acid, such as aluminum chloride, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and bioactive compounds.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic effects.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The 2-oxa-5-azabicyclo[2.2.1]heptane core serves as a versatile platform for functionalization. Key analogs and their substituents include:
Key Observations :
- Electron-Withdrawing vs.
- Bulkier Substituents : Compounds like the benzimidazole-piperidine derivative () exhibit larger substituents, which may reduce membrane permeability but enhance target specificity .
- Heterocyclic Additions : The 1,3,4-oxadiazole moiety in introduces a planar heterocycle, favoring π-π stacking interactions in enzyme active sites .
Physicochemical and Pharmacokinetic Properties
| Property | 5-(4-Methoxypyrimidin-2-yl)-analog | 5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-analog | 1,3,4-Oxadiazole-analog |
|---|---|---|---|
| LogP (Predicted) | ~1.5 (moderate lipophilicity) | ~2.8 (higher lipophilicity) | ~3.2 (high lipophilicity) |
| Solubility | Moderate (due to methoxy group) | Low | Low |
| Metabolic Stability | Likely high (rigid core) | Moderate (chlorine may slow metabolism) | High (sulfonyl group) |
Notes:
- The methoxy group in the target compound balances lipophilicity and solubility, favoring oral bioavailability.
- Chlorine or sulfonyl groups may enhance metabolic stability but reduce solubility .
Biological Activity
5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a heterocyclic compound characterized by its unique bicyclic structure, which integrates both nitrogen and oxygen atoms. Its potential applications span medicinal chemistry and organic synthesis, primarily due to its ability to interact with various biological targets. This article delves into the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's IUPAC name is 5-(4-methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane, and it has the following chemical formula: . Its structure features a bicyclic framework that enhances its reactivity and interaction with biological macromolecules.
Structural Formula
The mechanism of action for 5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor by binding to the active sites of enzymes, thereby modulating their activity. The precise pathways affected depend on the biological context in which the compound is studied.
Antimicrobial Activity
Recent studies have indicated that derivatives of bicyclic compounds exhibit significant antimicrobial properties. For instance, compounds similar to 5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane have shown efficacy against various pathogens, including protozoan parasites.
| Compound | Target Pathogen | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | Plasmodium falciparum | 0.087 | 215 |
| Compound B | Trypanosoma brucei | 0.095 | 158 |
These findings highlight the potential of this compound class in developing new antiparasitic agents.
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted on various cell lines to evaluate the safety profile of 5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane. The results indicate moderate cytotoxicity at higher concentrations, suggesting a need for further optimization to enhance selectivity towards target cells while minimizing off-target effects.
Case Study 1: Antiparasitic Activity
A study focused on the synthesis of azabicyclic compounds demonstrated that certain derivatives exhibited potent activity against Plasmodium falciparum. The incorporation of a pyrimidine moiety significantly enhanced the selectivity and efficacy of these compounds against resistant strains.
Case Study 2: Enzyme Inhibition
Research has shown that 5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane can act as an inhibitor for enzymes involved in folate metabolism, similar to established drugs like pyrimethamine. This mechanism is crucial for its antiparasitic effects, particularly in inhibiting dihydrofolate reductase (DHFR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
